molecular formula C9H10BrNO2 B3029005 Methyl 5-amino-2-bromo-4-methylbenzoate CAS No. 474330-54-6

Methyl 5-amino-2-bromo-4-methylbenzoate

Cat. No. B3029005
M. Wt: 244.08
InChI Key: YZLNWLHJRDAYTM-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromo-4-methylbenzoate is a compound that is not directly described in the provided papers. However, the papers do discuss various related compounds with similar structural motifs, such as bromo substituents and amino groups attached to a benzene ring. These compounds are often synthesized for their potential applications in various fields, including pharmaceuticals and materials science, particularly for their nonlinear optical (NLO) properties and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions, starting from simple aromatic compounds. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, begins with the methylation of 4-amino-2-hydroxybenzoic acid, followed by a series of reactions including thiocyanation, ethylation, and oxidation . Similarly, the synthesis of Methyl 4-butylamino-3-methyl-5-aminobenzoate involves nitration, reduction, and investigation of various reaction conditions to optimize yield . These methods could potentially be adapted for the synthesis of Methyl 5-amino-2-bromo-4-methylbenzoate.

Molecular Structure Analysis

The molecular structure of related compounds is often determined using single-crystal X-ray diffraction, which provides precise information about the arrangement of atoms within the crystal lattice . For example, the crystal structure of Methyl 2-amino-5-bromobenzoate was determined and found to have specific refractive indices, indicating its potential for NLO applications . The molecular structure is also analyzed using computational methods such as density functional theory (DFT), which can predict vibrational frequencies, molecular orbitals, and other electronic properties .

Chemical Reactions Analysis

The chemical reactivity of related compounds is studied through various spectroscopic techniques and theoretical calculations. For instance, the formation of hydrogen bonds and the investigation of hyperpolarizability are important for understanding the NLO properties of these molecules . The presence of functional groups like amino and bromo can facilitate further chemical transformations, making these compounds versatile intermediates in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized using a range of analytical techniques. The melting point, thermal stability, and mechanical behavior are determined using methods like thermogravimetric analysis (TGA), differential thermal analysis (DTA), and microhardness testing . The optical properties, such as the energy band gap and refractive indices, are measured using optical transmission spectra and Brewster's angle method . The vibrational spectra are studied using FT-IR and FT-Raman, while NMR spectroscopy confirms the presence of hydrogen and carbon atoms . Theoretical studies complement these findings by calculating properties like dipole moment, polarizability, and hyperpolarizability .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Anti-Cancer Drug Intermediates : Methyl 5-amino-2-bromo-4-methylbenzoate is instrumental in synthesizing key intermediates for anti-cancer drugs. For instance, it is used in the synthesis of 6-bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a compound involved in inhibiting thymidylate synthase, a target in cancer treatment (Cao Sheng-li, 2004).

  • Development of Insecticides : This compound is also a precursor in the synthesis of Chloranthraniliprole, a prominent insecticide. The process involves several stages, including hydrogenation, chlorination, and aminolysis, demonstrating its versatility and importance in chemical synthesis (Zheng Jian-hong, 2012).

Molecular and Structural Analysis

  • Molecular Structure and Vibrational Spectra Studies : Methyl 5-amino-2-bromo-4-methylbenzoate has been the subject of extensive molecular structure and vibrational spectra studies. For instance, research on 2-amino-5-bromo-benzoic acid methyl ester, a related compound, delved into its molecular structures, vibrational wavenumbers, and the formation of hydrogen bonds using NBO calculations. Such studies are crucial for understanding the chemical and physical properties of these compounds (N. Balamurugan et al., 2015).

  • NLO Applications and Crystal Growth : The compound is also significant in non-linear optical (NLO) applications, as evident in the growth and characterization of Methyl 2-amino-5-bromobenzoate crystal. Such research highlights its potential in optical technologies and the importance of its crystallographic characterization for technological applications (M. Parthasarathy & R. Gopalakrishnan, 2012).

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statement H302 . The precautionary statements for handling this compound include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 5-amino-2-bromo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-7(10)6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZLNWLHJRDAYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20718852
Record name Methyl 5-amino-2-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2-bromo-4-methylbenzoate

CAS RN

474330-54-6
Record name Methyl 5-amino-2-bromo-4-methylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20718852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a cooled solution (5° C.) of 5-amino-2-bromo-4-methylbenzoic acid (100.0 g, 0.434 mmol) in anhydrous methanol (1.6 L) was added dropwise thionyl chloride (112.4 g). The reaction mixture was refluxed and monitored by TLC. After refluxing for 6 h, the reaction was complete. The reaction solution was concentrated under reduced pressure. The residue was diluted with ice water (1.2 L) and neutralized with 5% NaHCO3 to pH 7.5. The aqueous layer was extracted with EtOAc (3×600 mL), and the combined organic layers were washed with brine (2×500 mL), and dried over anhydrous Na2SO4. Concentration under reduced pressure provided the title compound as a pale solid. Yield: 99%. 1H-NMR (DMSO-d6, 300 MHz): δ 7.25 (s, 1H), 7.14 (s, 1H), 3.30 (s, 3H), 2.15 (s, 3H); MS ESI (m/z) 244 [M+1]+, calc. 243.
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100 g
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112.4 g
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1.6 L
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99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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